molecular formula C16H21N3O B4693696 1-(1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)methanimine

1-(1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)methanimine

Cat. No.: B4693696
M. Wt: 271.36 g/mol
InChI Key: RDEVNAQTCIUJSA-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)methanimine is a synthetic organic compound that features an indole core linked to a morpholine ring through a propyl chain

Properties

IUPAC Name

1-(1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-2-5-16-15(4-1)14(13-18-16)12-17-6-3-7-19-8-10-20-11-9-19/h1-2,4-5,12-13,18H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEVNAQTCIUJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN=CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)methanimine typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks a propyl halide (e.g., propyl bromide) in the presence of a base.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halide (e.g., ethylene oxide) under basic conditions.

    Final Coupling Step: The final step involves the coupling of the indole-propyl intermediate with the morpholine ring through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, where it can be alkylated or acylated using appropriate alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: N-alkylated or N-acylated indole derivatives.

Scientific Research Applications

1-(1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)methanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate targeting specific biological pathways and receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)methanimine involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indol-3-yl)-N-(2-morpholin-4-ylethyl)methanimine: Similar structure with a shorter ethyl linker.

    1-(1H-indol-3-yl)-N-(4-morpholin-4-ylbutyl)methanimine: Similar structure with a longer butyl linker.

    1-(1H-indol-3-yl)-N-(3-piperidin-4-ylpropyl)methanimine: Similar structure with a piperidine ring instead of a morpholine ring.

Uniqueness

1-(1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)methanimine is unique due to its specific combination of an indole core and a morpholine ring linked by a propyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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